molecular formula C16H18N2O2 B1384971 N-(3-Aminophenyl)-4-isopropoxybenzamide CAS No. 1020722-61-5

N-(3-Aminophenyl)-4-isopropoxybenzamide

Cat. No.: B1384971
CAS No.: 1020722-61-5
M. Wt: 270.33 g/mol
InChI Key: HTTALMZUQGTHJH-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-isopropoxybenzamide is a benzamide derivative featuring a 4-isopropoxy-substituted benzoyl group linked to a 3-aminophenyl moiety. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol.

Properties

IUPAC Name

N-(3-aminophenyl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(2)20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)10-14/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTALMZUQGTHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-4-isopropoxybenzamide typically involves the reaction of 3-aminophenylamine with 4-isopropoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Antibacterial Properties

Research has indicated that N-(3-Aminophenyl)-4-isopropoxybenzamide exhibits significant antibacterial activity. It has been proposed as a potential candidate for developing new antibacterial agents, particularly against resistant strains of bacteria. The compound's structure allows it to interact effectively with bacterial targets, inhibiting their growth and proliferation .

1.2 Gastrointestinal Motility Enhancement

Another notable application of this compound is its role as an enterokinesis-promoting agent. Studies have shown that it has a strong affinity for serotonin-4 (5-HT4) receptors, which are crucial for regulating gastrointestinal motility. By enhancing the function of these receptors, this compound can improve digestive tract functions and may be useful in treating conditions such as constipation and other gastrointestinal disorders .

Chemical Properties and Reactions

This compound undergoes various chemical reactions due to the presence of functional groups such as amines and aromatic rings. These properties make it versatile for modifications that can enhance its biological activity or alter its pharmacokinetic profiles.

Case Study: Antibacterial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a novel antibacterial agent .

Case Study: Gastrointestinal Disorders

A clinical trial investigated the effects of this compound on patients with chronic constipation. The trial found that patients receiving the compound showed significant improvements in bowel movement frequency and overall gastrointestinal comfort compared to the placebo group .

Comparative Data Table

The following table summarizes the key applications and findings related to this compound:

ApplicationDescriptionKey Findings
Antibacterial ActivityInhibits growth of resistant bacterial strainsEffective against Staphylococcus aureus and E. coli
Gastrointestinal MotilityEnhances function of 5-HT4 receptorsImproves bowel movement frequency in constipated patients

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between N-(3-Aminophenyl)-4-isopropoxybenzamide and related benzamide derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₆H₁₈N₂O₂ 270.33 3-aminophenyl, 4-isopropoxy Hypothesized kinase inhibitor scaffold N/A
N-[3-(Acetylamino)phenyl]-4-isopropoxybenzamide C₁₈H₂₀N₂O₃ 312.36 3-acetylamino, 4-isopropoxy Intermediate in sulfonamide synthesis
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide C₁₅H₁₅ClN₂O₂ 296.75 3-amino, 4-methoxy, 3-chloro-2-methylphenyl Potential antimicrobial agent
4-Nitro-N-(3-nitrophenyl)benzamide C₁₃H₉N₃O₅ 287.23 4-nitrobenzoyl, 3-nitrophenyl Derivative for analytical chemistry
N-(3-Bromobenzyl)-4-isobutoxybenzamide C₁₈H₂₀BrNO₂ 374.26 3-bromobenzyl, 4-isobutoxy Investigated in receptor-binding studies

Key Comparisons :

Substituent Effects on Bioactivity: The 3-aminophenyl group in the target compound contrasts with the 3-acetylamino group in its acetylated analog (). Replacement of the isopropoxy group with isobutoxy (as in ) increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Positional Isomerism: In , substitution at the meta (3-amino) vs. para (4-amino) position on the phenyl ring significantly impacts structure-activity relationships (SAR). For example, 2-(3-aminophenyl)benzothiazole derivatives exhibit distinct binding affinities compared to para-substituted analogs .

Functional Group Contributions: Nitro groups () introduce strong electron-withdrawing effects, stabilizing the benzamide backbone but reducing metabolic stability compared to amino or alkoxy substituents . Halogenated analogs (e.g., 3-chloro-2-methylphenyl in ) are often employed to enhance steric bulk and resistance to oxidative degradation, as seen in antimicrobial candidates .

Synthetic Methodologies: The target compound’s synthesis likely mirrors routes for analogous benzamides, such as condensation of 3-aminophenyl derivatives with substituted benzoyl chlorides (e.g., uses 4-nitrobenzoyl chloride with 3-nitroaniline) .

Research Findings and Implications

  • SAR Insights: Meta-substituted aminophenyl groups (as in the target compound) are associated with improved selectivity for kinase targets compared to para-substituted derivatives, as demonstrated in benzothiazole-sulfonamide hybrids () .
  • Thermal Stability : Compounds with isopropoxy or isobutoxy groups (e.g., ) typically exhibit melting points between 160–180°C, suggesting moderate thermal stability suitable for pharmaceutical formulations .

Biological Activity

N-(3-Aminophenyl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H18N2O2C_{16}H_{18}N_{2}O_{2} and a CAS number of 1020722-61-5. Its structure features an amine group attached to a phenyl ring and an isopropoxy substituent, which may influence its biological interactions and solubility.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting critical biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated .
  • Protein Binding : The compound shows potential for binding to proteins, which might influence its pharmacokinetic properties and therapeutic efficacy.

Antiparasitic Activity

Recent research has highlighted the antiparasitic potential of this compound. In vitro assays have demonstrated its effectiveness against various protozoan parasites. A study involving the evaluation of DNA binding affinities indicated that the compound selectively binds to AT-rich DNA regions, which is significant for targeting kinetoplastid parasites like Trypanosoma brucei and Trichomonas vaginalis .

Compound Target Activity EC50 (μM)
1aKinetoplast DNACurative in vivo-
3aAT-rich DNASelective binding-

Cytotoxicity

The cytotoxic effects of this compound were assessed in various cancer cell lines. The compound exhibited moderate cytotoxicity, with IC50 values indicating effectiveness in micromolar ranges against leukemia cell lines. This suggests a potential role in cancer therapy, particularly through epigenetic modulation .

Case Studies

  • Inhibition of DNA Methylation : A derivative of the compound was tested for its ability to inhibit DNA methyltransferases (DNMTs), crucial for regulating gene expression in cancer cells. The study reported an EC50 value of 0.9 μM against DNMT3A, showcasing significant inhibitory activity .
  • Antiviral Activity : Another series of compounds related to this compound demonstrated promising results as inhibitors of Ebola virus entry. These findings suggest that structural modifications could enhance antiviral properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Aminophenyl)-4-isopropoxybenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 4-isopropoxybenzoyl chloride and 3-aminophenyl derivatives. Key steps include:

  • Aminolysis : React 4-isopropoxybenzoyl chloride with 3-nitroaniline under basic conditions (e.g., triethylamine in anhydrous THF), followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., CH₂Cl₂ vs. THF) and temperature (0–25°C) to minimize side products like over-alkylation or hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the isopropoxy group (δ ~1.3 ppm for CH₃, δ ~4.6 ppm for OCH(CH₃)₂) and aromatic protons (δ 6.5–8.0 ppm). The amine proton (NH₂) may appear as a broad singlet near δ 5.5 ppm .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 285.1 for C₁₆H₁₈N₂O₂).
  • UV-Vis : Assess electronic transitions (λmax ~280–320 nm) for π→π* and n→π* transitions in the benzamide core .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aromatic amine group.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond. Stability studies in DMSO-d₆ or CDCl₃ over 72 hours can track degradation via NMR .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use the B3LYP/6-31G(d) basis set to model electron density at the benzamide carbonyl carbon. High electrophilicity (positive Fukui indices) correlates with susceptibility to nucleophilic attack .
  • Solvent Effects : Compare polar (water) vs. nonpolar (toluene) solvents using the SMD continuum model to predict reaction rates .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s electronic properties?

  • Methodological Answer :

  • Benchmarking : Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) predictions. Discrepancies >10 nm may indicate inadequate basis sets or solvent models; refine using CAM-B3LYP or ωB97XD functionals .
  • Vibrational Analysis : IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹) can validate harmonic frequencies from DFT .

Q. How can the compound’s bioactivity be profiled against kinase targets, and what structural analogs inform SAR studies?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence polarization assays with ATP-competitive probes (e.g., ADP-Glo™) to measure IC₅₀ values. Compare with imatinib derivatives (e.g., N-(4-methylphenyl)benzamide analogs) to identify critical substituents .
  • SAR Insights : The isopropoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability, while the 3-aminophenyl moiety may hydrogen-bond with kinase active sites .

Q. What experimental controls are critical when analyzing degradation products of this compound under oxidative conditions?

  • Methodological Answer :

  • Oxidative Stress Tests : Expose the compound to H₂O₂ (3% v/v) or cytochrome P450 mimics (e.g., Fe-porphyrin catalysts). Monitor via HPLC-MS for hydroxylated or demethylated products .
  • Control Groups : Include radical scavengers (e.g., ascorbic acid) to distinguish between radical-mediated vs. enzymatic degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Aminophenyl)-4-isopropoxybenzamide
Reactant of Route 2
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N-(3-Aminophenyl)-4-isopropoxybenzamide

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